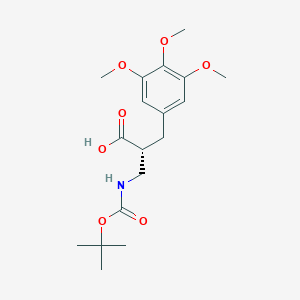
(2-Cyclobutoxypyrimidin-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Cyclobutoxypyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyclobutoxy group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclobutoxypyrimidin-5-yl)boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with a boronic acid or boronate ester . The reaction conditions generally include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: (2-Cyclobutoxypyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce various aryl or heteroaryl derivatives .
Applications De Recherche Scientifique
(2-Cyclobutoxypyrimidin-5-yl)boronic acid has a wide range of applications in scientific research, including:
Biology: The compound can be employed in the development of boron-containing biomolecules for biological studies.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Cyclobutoxypyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property makes it a valuable tool in molecular recognition and catalysis. The boronic acid group can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and function .
Comparaison Avec Des Composés Similaires
(2-Cyclopropylpyrimidin-5-yl)boronic acid: Similar in structure but with a cyclopropyl group instead of a cyclobutoxy group.
Phenylboronic acid: A simpler boronic acid derivative commonly used in organic synthesis.
4-Formylphenylboronic acid: Another boronic acid derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness: (2-Cyclobutoxypyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its cyclobutoxy group provides steric hindrance, influencing the compound’s behavior in various synthetic applications .
Propriétés
Formule moléculaire |
C8H11BN2O3 |
|---|---|
Poids moléculaire |
194.00 g/mol |
Nom IUPAC |
(2-cyclobutyloxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H11BN2O3/c12-9(13)6-4-10-8(11-5-6)14-7-2-1-3-7/h4-5,7,12-13H,1-3H2 |
Clé InChI |
GAXRLVMKSIGJRV-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CN=C(N=C1)OC2CCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


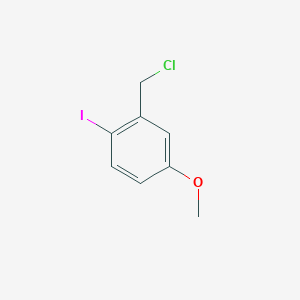

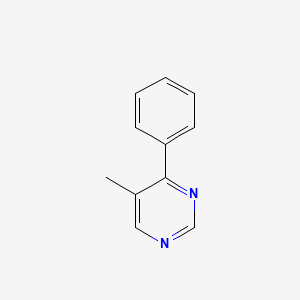
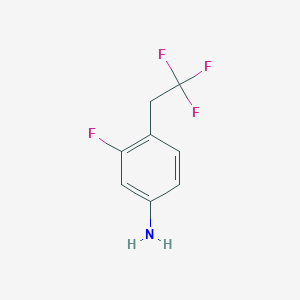
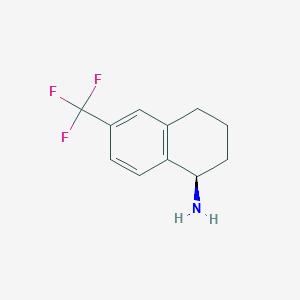
![5,5'-Diiodo-[1,1'-biphenyl]-2,2'-diol](/img/structure/B12953921.png)
![4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12953926.png)
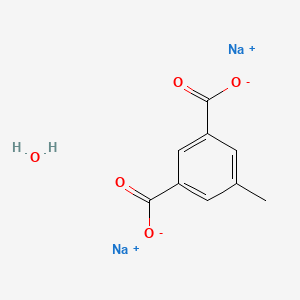

![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)

